Ligand Efficiency Data Exists Only for the N1-Methyl Regioisomer
No quantitative biological data (IC50, EC50, Ki, etc.) was found in authoritative databases or primary literature for the target N2-methyl compound. The only available binding data is for the direct regioisomer, N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine, which was a confirmed fragment hit against soluble epoxide hydrolase (sEH) [1]. This means the target compound's activity cannot be assumed to be similar and must be empirically determined. The lack of data represents a scientific risk for any project assuming interchangeable activity.
| Evidence Dimension | Confirmed biological target engagement |
|---|---|
| Target Compound Data | No data available for N2-methyl isomer |
| Comparator Or Baseline | N1-methyl isomer identified as sEH fragment hit with co-crystal structure (PDB: 4Y2J) |
| Quantified Difference | Unquantifiable due to absence of target data |
| Conditions | X-ray crystallographic fragment screening |
Why This Matters
This gap underscores the absolute necessity of procuring the exact regioisomer with certified purity, as no valid structure-activity relationship (SAR) assumption can be made from the N1-isomer to the target N2-isomer.
- [1] RCSB PDB. (2015). 4Y2J: Structure of soluble epoxide hydrolase in complex with N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine. View Source
